molecular formula C25H26N2O6 B12739113 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate CAS No. 94221-93-9

1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate

Cat. No.: B12739113
CAS No.: 94221-93-9
M. Wt: 450.5 g/mol
InChI Key: GNVNZSQSHNAVOO-WLHGVMLRSA-N
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Description

1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with benzofuryl and phenoxyethylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzofuryl group: This step may involve the use of benzofuran derivatives and suitable coupling reactions.

    Attachment of the phenoxyethylimino group: This can be done through nucleophilic substitution or other suitable reactions.

    Formation of the hydrogen fumarate salt: This involves the reaction of the synthesized compound with fumaric acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Selection of efficient catalysts: to enhance reaction rates.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate can undergo various chemical reactions, including:

    Oxidation: This may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine
  • 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethyl)pyrrolidine
  • 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylamino)pyrrolidine

Uniqueness

1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate is unique due to its specific substitution pattern and the presence of the hydrogen fumarate salt. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

94221-93-9

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

4-(1-benzofuran-2-yl)-1-methyl-N-(2-phenoxyethyl)pyrrolidin-2-imine;(E)-but-2-enedioic acid

InChI

InChI=1S/C21H22N2O2.C4H4O4/c1-23-15-17(20-13-16-7-5-6-10-19(16)25-20)14-21(23)22-11-12-24-18-8-3-2-4-9-18;5-3(6)1-2-4(7)8/h2-10,13,17H,11-12,14-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GNVNZSQSHNAVOO-WLHGVMLRSA-N

Isomeric SMILES

CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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